An In-Depth Technical Guide to Ethyl 6-nitro-1H-indole-3-carboxylate (CAS No. 91090-95-8)
An In-Depth Technical Guide to Ethyl 6-nitro-1H-indole-3-carboxylate (CAS No. 91090-95-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products and pharmacologically active compounds underscores its importance as a privileged scaffold.[2] The unique electronic properties of the indole nucleus and its ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[1] The indole moiety is a key structural component in numerous approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
This technical guide focuses on a specific, functionalized indole derivative: Ethyl 6-nitro-1H-indole-3-carboxylate (CAS No. 91090-95-8). The introduction of a nitro group at the 6-position of the indole ring and an ethyl carboxylate at the 3-position significantly modifies the electronic and steric properties of the parent indole molecule, opening up new avenues for chemical exploration and biological application. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the indole ring and participate in specific interactions with biological macromolecules.[3] This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of Ethyl 6-nitro-1H-indole-3-carboxylate.
| Property | Value | Source |
| CAS Number | 91090-95-8 | [4][5] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | Inferred from structure |
| Molecular Weight | 234.21 g/mol | Inferred from formula |
| Appearance | Likely a solid | Based on related compounds |
| Storage | Store at 2-8°C | [6] |
Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate
The most direct and logical synthetic route to Ethyl 6-nitro-1H-indole-3-carboxylate is through the esterification of its corresponding carboxylic acid precursor, 6-nitro-1H-indole-3-carboxylic acid (CAS No. 10242-03-2). This precursor is a known and commercially available intermediate used in the synthesis of various pharmaceuticals.[6]
Conceptual Synthesis Workflow
Caption: Fischer Esterification of the Carboxylic Acid Precursor.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard Fischer esterification procedures and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous ethanol (excess, serving as both reactant and solvent).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 6-nitro-1H-indole-3-carboxylate.
Applications in Research and Drug Discovery
While specific biological activities for Ethyl 6-nitro-1H-indole-3-carboxylate are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery and chemical biology.
As a Building Block for Complex Molecules
The primary and most immediate application of Ethyl 6-nitro-1H-indole-3-carboxylate is as a chemical intermediate. The ester and nitro functionalities provide reactive handles for a variety of chemical transformations.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding ethyl 6-amino-1H-indole-3-carboxylate. This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization, to generate a diverse library of compounds for biological screening.
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Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or hydrazides, further expanding the chemical space accessible from this starting material.
Potential Biological Activities
The indole nucleus is a well-established pharmacophore, and the presence of a nitro group can confer specific biological activities. Nitro-containing compounds are known to exhibit a broad spectrum of activities, including antimicrobial and anticancer effects.[3] The mechanism often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.
Caption: Derivatization Pathways for Biological Screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 6-nitro-1H-indole-3-carboxylate. While a specific Safety Data Sheet (SDS) is not widely available, the safety profile can be inferred from related compounds.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 6-nitro-1H-indole-3-carboxylate is a valuable, functionalized indole derivative with significant potential as a building block in synthetic and medicinal chemistry. Its strategic placement of a nitro group and an ethyl ester provides researchers with versatile handles for further chemical modification, enabling the creation of diverse compound libraries for drug discovery programs. While specific biological data for this compound is currently limited, its structural features suggest that it could serve as a precursor to novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational understanding of this compound, encouraging further investigation into its properties and applications.
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